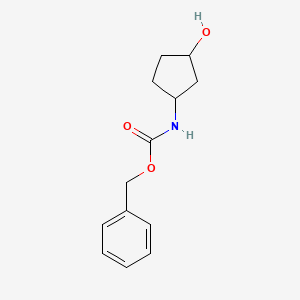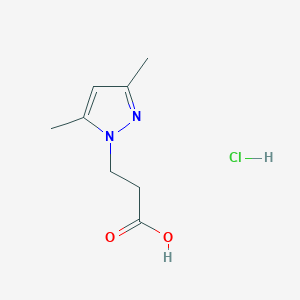
3-(3,5-Dimethyl-1H-pyrazol-1-YL)propanoic acid hydrochloride
Descripción general
Descripción
3-(3,5-Dimethyl-1H-pyrazol-1-YL)propanoic acid hydrochloride (3-DMPPAHCl) is a compound of interest for its potential uses in scientific research and laboratory experiments. It is a white, odorless, crystalline solid with a molecular weight of 206.6 g/mol and a melting point of 209°C. It is soluble in water, ethanol, and methanol, and is used in a variety of laboratory processes.
Aplicaciones Científicas De Investigación
Antibacterial Applications
Pyrazole derivatives, including 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propanoic acid hydrochloride , have been reported to exhibit antibacterial activities. This application is crucial in the development of new antibiotics to combat resistant bacterial strains .
Antimalarial and Antileishmanial Activities
These compounds also show potent antileishmanial and antimalarial activities, making them valuable in the treatment and prevention of these parasitic diseases .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives makes them candidates for the treatment of inflammatory diseases, offering an alternative to traditional anti-inflammatory drugs .
Antitumor Effects
Research indicates that pyrazole derivatives can have antitumor effects, which could be harnessed in cancer therapy to develop new anticancer drugs .
Antidiabetic Activity
The derivatives are also known for their antidiabetic properties, providing a basis for new treatments for diabetes through the modulation of biological pathways .
Anti-allergic and Antipyretic Uses
These compounds can be used to treat allergies and fever due to their anti-allergic and antipyretic activities .
Antioxidant Effects
Pyrazole derivatives possess antioxidant properties, which are important in protecting cells from oxidative stress and may have applications in various oxidative stress-related diseases .
Agrochemical Industry
In the agrochemical industry, pyrazole core-based organic molecules are utilized for their biological activities, contributing to the development of new agrochemicals .
Propiedades
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-6-5-7(2)10(9-6)4-3-8(11)12;/h5H,3-4H2,1-2H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHLOVSNZNZVSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethyl-1H-pyrazol-1-YL)propanoic acid hydrochloride | |
CAS RN |
1609395-88-1 | |
| Record name | 1H-Pyrazole-1-propanoic acid, 3,5-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1524605.png)



![4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1524613.png)
![6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1524615.png)
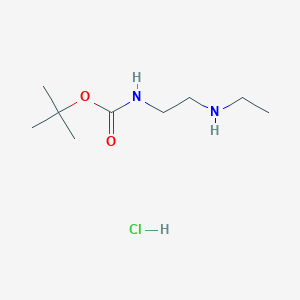
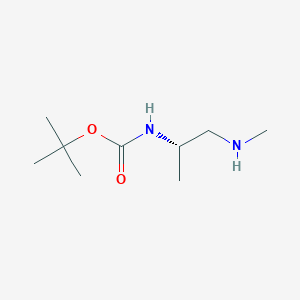
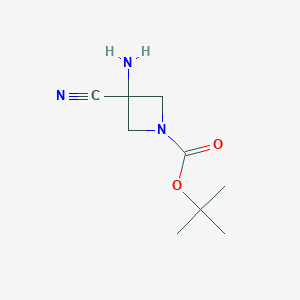

![7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1524621.png)


